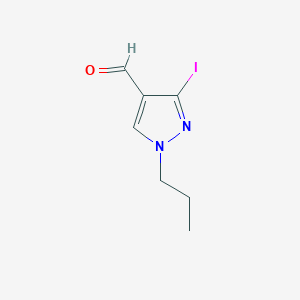

3-iodo-1-propyl-1H-pyrazole-4-carbaldehyde

描述

属性

IUPAC Name |

3-iodo-1-propylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9IN2O/c1-2-3-10-4-6(5-11)7(8)9-10/h4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAFISWMULRMPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1-propyl-1H-pyrazole-4-carbaldehyde typically involves the iodination of 1-propyl-1H-pyrazole-4-carbaldehyde. One common method is the reaction of 1-propyl-1H-pyrazole-4-carbaldehyde with iodine and a suitable oxidizing agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

化学反应分析

Types of Reactions: 3-Iodo-1-propyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

Substitution Reactions: Various substituted pyrazole derivatives.

Oxidation Reactions: 3-Iodo-1-propyl-1H-pyrazole-4-carboxylic acid.

Reduction Reactions: 3-Iodo-1-propyl-1H-pyrazole-4-methanol.

科学研究应用

Overview

3-Iodo-1-propyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that has gained attention in various fields of scientific research due to its unique chemical structure and potential biological activities. The presence of iodine, a propyl group, and an aldehyde functionality on the pyrazole ring contribute to its diverse applications in medicinal chemistry, material science, and biological research.

Medicinal Chemistry

This compound has shown promise in medicinal chemistry due to its potential as an antimicrobial and anticancer agent. The compound's biological activity is attributed to its interaction with specific molecular targets within biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have demonstrated that it can disrupt bacterial cell membranes or inhibit key metabolic pathways, making it a candidate for developing new antimicrobial agents .

Anticancer Properties

The compound has been investigated for its anticancer potential, showing cytotoxic effects against several cancer cell lines. Studies have indicated that it can induce apoptosis through caspase activation and modulation of cell cycle regulators, suggesting its utility in targeted cancer therapies .

The unique structural features of this compound allow it to exhibit various biological activities. Its nitro group can undergo bioreduction, leading to reactive intermediates that interact with cellular components. This property enhances its binding affinity to specific enzymes or receptors, modulating their activity and leading to diverse biological effects .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, including this compound:

Antimicrobial Screening

A study evaluated multiple pyrazole derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. This compound showed notable activity with minimum inhibitory concentrations comparable to standard antibiotics, indicating its potential as a therapeutic agent .

Anticancer Evaluation

In experiments assessing cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells), this compound exhibited significant growth inhibition, with IC50 values indicating potent anticancer effects .

作用机制

The mechanism of action of 3-iodo-1-propyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The presence of the iodine atom and the aldehyde group can enhance its binding affinity and specificity towards certain molecular targets .

相似化合物的比较

Comparative Analysis with Structurally Analogous Compounds

To contextualize the properties and applications of 3-iodo-1-propyl-1H-pyrazole-4-carbaldehyde, we compare it with three structurally related pyrazole derivatives:

3-Methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Structural Differences : Replaces the iodine and aldehyde groups with a methyl substituent and an amine at the 4-position.

- Synthesis : Prepared via copper-catalyzed coupling of iodopyrazole with cyclopropanamine, yielding a 17.9% isolated product .

- Reactivity : The amine group facilitates nucleophilic reactions, contrasting with the aldehyde’s electrophilic nature.

- Applications : Demonstrated utility in kinase inhibition studies due to hydrogen-bonding capabilities of the amine .

3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone

- Structural Differences: Features a fused indenopyrazole system with a cyclohexyl group and hydrazone moiety.

- Safety Profile: Limited toxicological data available; hazards remain uncharacterized .

- Applications : Hydrazone derivatives are explored as chelating agents or photoactive materials, diverging from the iodo-aldehyde’s cross-coupling applications .

4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine

- Structural Differences: Incorporates a pyrimidine ring fused to pyrazole, with a p-tolyl group and imino functionality.

- Synthesis: Derived from ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate, showcasing cyclization strategies absent in the target compound’s synthesis .

- Reactivity : The fused pyrimidine system enhances π-stacking interactions, relevant in nucleic acid analog design .

生物活性

3-Iodo-1-propyl-1H-pyrazole-4-carbaldehyde is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes a pyrazole ring with an aldehyde functional group and an iodine atom, which may influence its reactivity and biological interactions. The molecular formula is , and its molecular weight is approximately 265.06 g/mol.

The biological activity of pyrazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets:

- Enzyme Inhibition : Pyrazole derivatives have shown potential as inhibitors for several enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. This inhibition can lead to anti-inflammatory effects.

- Receptor Modulation : These compounds may also act as modulators of specific receptors, influencing pathways related to pain, inflammation, and cell proliferation.

Biological Activities

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory Activity : Studies suggest that pyrazole derivatives can significantly reduce inflammation in animal models. For instance, compounds similar to 3-iodo-1-propyl-1H-pyrazole have been shown to reduce carrageenan-induced paw edema in rats, indicating their potential use in treating inflammatory conditions .

- Antimicrobial Properties : The compound's structural features may confer antimicrobial activity against various bacterial strains. In vitro studies have demonstrated that related pyrazole derivatives exhibit significant antibacterial effects against pathogens such as E. coli and Staphylococcus aureus .

- Antitumor Activity : Some studies highlight the potential of pyrazole derivatives in cancer therapy. They have been shown to inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Studies

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

常见问题

Q. What are the common synthetic routes for 3-iodo-1-propyl-1H-pyrazole-4-carbaldehyde?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and functional group transformations. For example:

- Step 1 : Formation of the pyrazole core via cyclization of hydrazines with diketones or alkynes.

- Step 2 : Introduction of the iodine substituent via electrophilic iodination or metal-catalyzed coupling (e.g., Ullmann or Suzuki reactions).

- Step 3 : Propyl group incorporation using alkylation agents like 1-bromopropane under basic conditions.

- Step 4 : Oxidation of a hydroxymethyl intermediate to the aldehyde group using reagents like MnO₂ or Dess-Martin periodinane .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions and electronic environments (e.g., aldehyde proton at ~9.8 ppm) .

- X-ray Crystallography : Resolves bond lengths, angles, and spatial arrangement (using SHELX or ORTEP-III software) .

- Mass Spectrometry : HRMS validates molecular weight and fragmentation patterns .

Q. What are the stability considerations for this compound under laboratory conditions?

- Thermal Stability : Decomposition above 150°C; store at 2–8°C in amber vials.

- Light Sensitivity : Susceptible to photodegradation; avoid prolonged UV exposure.

- pH Sensitivity : Hydrolyzes in strongly acidic/basic conditions; use neutral buffers for biological assays .

Advanced Research Questions

Q. How can reaction yields be optimized during iodine incorporation?

- Catalyst Screening : Test Cu(I)/Pd(0) catalysts for efficiency in halogenation .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance iodine solubility and reactivity.

- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) to track intermediate formation .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Cross-Validation : Compare NMR data with DFT-calculated chemical shifts (Gaussian or ORCA software).

- Crystallographic Refinement : Employ SHELXL for high-resolution X-ray data to confirm tautomeric forms .

- Isotopic Labeling : Use N-labeled analogs to clarify nitrogen environments in ambiguous cases .

Q. What computational methods predict the reactivity of the aldehyde group in further derivatizations?

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) Simulations : Model solvation effects on aldehyde reactivity in aqueous/organic media.

- Docking Studies : Predict binding interactions with biological targets (e.g., enzymes or receptors) .

Q. What strategies identify decomposition pathways under oxidative/reductive conditions?

- LC-MS Profiling : Monitor degradation products in real-time using electrospray ionization.

- Stability-Indicating Assays : Use HPLC with UV/Vis detection to quantify intact compound vs. byproducts.

- Kinetic Studies : Measure Arrhenius parameters to model shelf-life under varying temperatures .

Q. How to study tautomerism in the pyrazole ring and its impact on bioactivity?

- Variable-Temperature NMR : Detect tautomeric equilibria by observing proton shifts at different temperatures.

- X-ray Powder Diffraction (XRPD) : Identify polymorphic forms influenced by tautomerism.

- Biological Assays : Compare IC₅₀ values of tautomer-enriched forms to correlate structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。